molecular formula C19H22N10O4 B14540364 Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate CAS No. 62081-15-6

Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate

Cat. No.: B14540364
CAS No.: 62081-15-6
M. Wt: 454.4 g/mol
InChI Key: LNCWGXGOQHSGAX-UHFFFAOYSA-N
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Description

Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate is a compound that features two 6-amino-9H-purin-9-yl (adenine) groups linked by a pentanedioate (glutarate) moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate typically involves the alkylation of adenine derivatives. One common method starts with the preparation of 2-(6-amino-9H-purin-9-yl)ethanol, which is then reacted with glutaric anhydride under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using phase transfer catalysis to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The purine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted purine derivatives .

Scientific Research Applications

Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate involves its interaction with molecular targets such as enzymes and nucleic acids. The adenine groups can form hydrogen bonds with nucleic acids, potentially interfering with DNA and RNA synthesis. This interaction can inhibit the replication of viruses and the proliferation of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(6-amino-9H-purin-9-yl)ethyl] pentanedioate is unique due to its specific structure, which allows it to interact with nucleic acids in a distinct manner. This unique interaction makes it a valuable compound for research in antiviral and anticancer therapies .

Properties

CAS No.

62081-15-6

Molecular Formula

C19H22N10O4

Molecular Weight

454.4 g/mol

IUPAC Name

bis[2-(6-aminopurin-9-yl)ethyl] pentanedioate

InChI

InChI=1S/C19H22N10O4/c20-16-14-18(24-8-22-16)28(10-26-14)4-6-32-12(30)2-1-3-13(31)33-7-5-29-11-27-15-17(21)23-9-25-19(15)29/h8-11H,1-7H2,(H2,20,22,24)(H2,21,23,25)

InChI Key

LNCWGXGOQHSGAX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCOC(=O)CCCC(=O)OCCN3C=NC4=C(N=CN=C43)N)N

Origin of Product

United States

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